molecular formula C20H16N4O7S B4555560 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide

2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide

Cat. No.: B4555560
M. Wt: 456.4 g/mol
InChI Key: OGOUNCLZKDCDNR-UHFFFAOYSA-N
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Description

2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O7S and its molecular weight is 456.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.07397004 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, have shown significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating potential applications in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Research into the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed that these compounds exhibit potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests that similar structures could be explored for their antitumor potential, offering a pathway for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Insecticidal Activity

Pyridine derivatives, including compounds with structural similarities, have been investigated for their toxicity against agricultural pests, such as the cowpea aphid (Aphis craccivora). Some derivatives have shown potent insecticidal activity, indicating potential applications in pest management and agricultural protection strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Agents

The synthesis and characterization of novel compounds from similar structural families have also revealed promising antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents to combat bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Optical Properties and Indicators

Compounds derived from similar chemical frameworks have been synthesized and studied for their optical properties, demonstrating potential as OH− indicators in various analytical applications. This research indicates the possibility of utilizing such compounds in the development of new materials for sensing and detection technologies (Wannalerse et al., 2022).

Properties

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S/c1-30-16-8-11(7-14-18(26)22-20(32)23-19(14)27)5-6-15(16)31-10-17(25)21-12-3-2-4-13(9-12)24(28)29/h2-9H,10H2,1H3,(H,21,25)(H2,22,23,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOUNCLZKDCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.